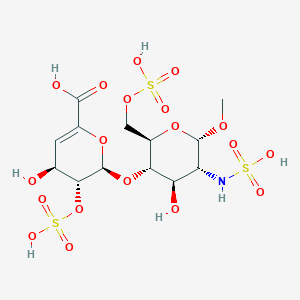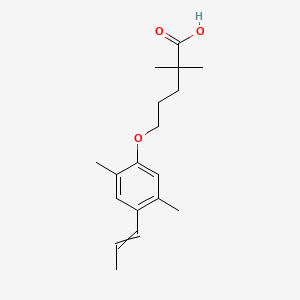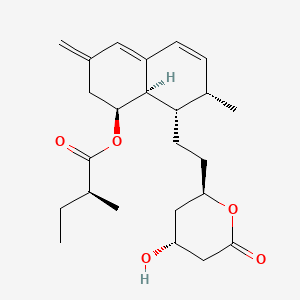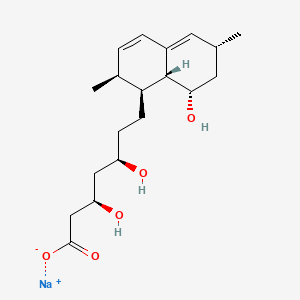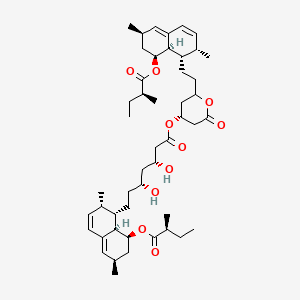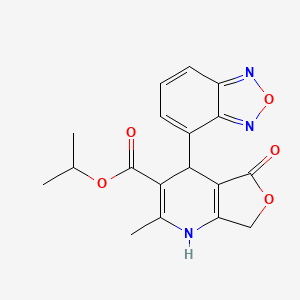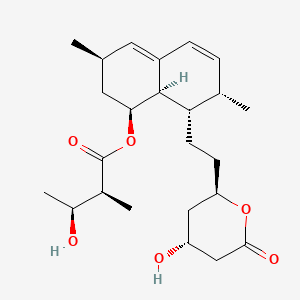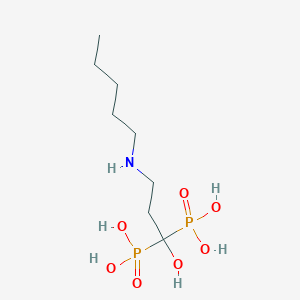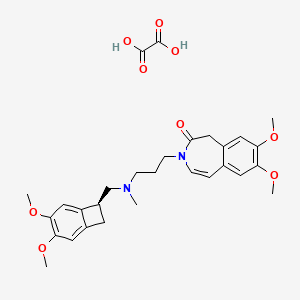![molecular formula C26H30N4O4S B601792 5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole CAS No. 1346599-85-6](/img/structure/B601792.png)
5-Methoxy-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
Übersicht
Beschreibung
An impurity of Esomeprazole, which is a gastric proton-pump inhibitor.
Wirkmechanismus
Target of Action
The primary target of this compound, also known as Omeprazole Impurity, is the H+/K±exchanging ATPase (proton pump) in gastric parietal cells . This enzyme plays a crucial role in the secretion of gastric acid, which is essential for digestion .
Mode of Action
Omeprazole Impurity is a selective and irreversible proton pump inhibitor . It suppresses stomach acid secretion by specifically inhibiting the H+/K±ATPase system found at the secretory surface of gastric parietal cells . This inhibition prevents proton pumps from working properly, which reduces the amount of acid the stomach makes .
Biochemical Pathways
The inhibition of the proton pump leads to a decrease in gastric acid secretion. This action affects the biochemical pathway of gastric acid production, leading to a reduction in the acidity of the stomach. The downstream effects include relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .
Pharmacokinetics
Studies on omeprazole, a closely related compound, indicate that its absorption increases disproportionately when the dose is increased . This non-linear kinetics is a result of partial saturation of the transformation of omeprazole into hydroxyomeprazole . Furthermore, immediate-release omeprazole has been associated with more rapid absorption than delayed-release omeprazole .
Result of Action
The molecular and cellular effects of Omeprazole Impurity’s action are primarily seen in the stomach lining. By reducing the amount of acid produced, it can promote the healing of tissue damage and ulcers caused by excessive gastric acid and H. pylori infection . It also helps in the treatment of conditions such as heartburn and gastric acid hypersecretion .
Action Environment
The action, efficacy, and stability of Omeprazole Impurity can be influenced by various environmental factors. For instance, the pH of the stomach can affect the compound’s solubility and absorption. Additionally, factors such as diet, co-administration with other drugs, and individual variations in metabolism can also impact the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
5-methoxy-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-15-11-27-21(17(3)24(15)33-6)13-30-23-9-8-19(32-5)10-20(23)29-26(30)35(31)14-22-18(4)25(34-7)16(2)12-28-22/h8-12H,13-14H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZYHZOTROFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C3=C(C=C(C=C3)OC)N=C2S(=O)CC4=NC=C(C(=C4C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



